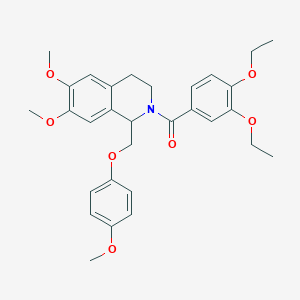
(3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C30H35NO7 and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-diethoxyphenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule belonging to the class of isoquinolines. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H30N2O5
- Molecular Weight : 442.54 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported in literature but can be synthesized from known precursors.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial , antitumor , and neuroprotective properties.
Antimicrobial Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL .
- The presence of methoxy and ethoxy groups in the structure enhances the lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
Antitumor Activity
Isoquinoline derivatives have been widely studied for their anticancer properties:
- A study on related compounds showed promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
- The compound's ability to modulate signaling pathways such as MAPK/ERK has been suggested as a mechanism for its antitumor effects.
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has gained attention due to their ability to cross the blood-brain barrier:
- Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
- In vitro studies have shown that these compounds can enhance neurotrophic factor signaling, promoting neuronal survival and growth.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties attributed to methoxy groups may play a role in reducing cellular oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
属性
IUPAC Name |
(3,4-diethoxyphenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-6-36-26-13-8-21(17-29(26)37-7-2)30(32)31-15-14-20-16-27(34-4)28(35-5)18-24(20)25(31)19-38-23-11-9-22(33-3)10-12-23/h8-13,16-18,25H,6-7,14-15,19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWIDYHLOSCKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














